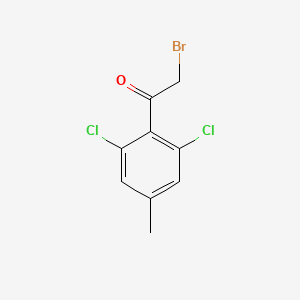

2',6'-Dichloro-4'-methylphenacyl bromide

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 2',6'-Dichloro-4'-methylphenacyl bromide is defined by its empirical formula C9H7BrCl2O and a molecular weight of 281.96 grams per mole. The compound's structural backbone consists of a benzene ring bearing two chlorine substituents at the 2 and 6 positions relative to the carbonyl-containing side chain, with an additional methyl group located at the 4 position. This substitution pattern creates a sterically hindered environment around the aromatic ring, which significantly influences the compound's conformational preferences and reactivity patterns. The acetophenone moiety features a carbonyl group directly attached to the aromatic ring, with a bromine atom positioned on the adjacent methylene carbon, forming the characteristic phenacyl bromide functional group.

Crystallographic analysis reveals that the molecular geometry adopts a planar configuration for the aromatic ring system, with the carbonyl group maintaining coplanarity to maximize conjugation between the aromatic pi-system and the carbonyl functionality. The carbon-carbon bond lengths within the aromatic ring are consistent with typical benzene ring parameters, averaging approximately 1.388 angstroms based on comparative studies of similar halogenated aromatic compounds. The carbon-chlorine bonds exhibit lengths of approximately 1.75 angstroms, while the carbon-bromine bond in the side chain measures approximately 1.94 angstroms, values that align with established halogen-carbon bond length data for aromatic and aliphatic systems respectively.

The crystal packing arrangements demonstrate significant intermolecular interactions, primarily driven by halogen bonding and van der Waals forces between adjacent molecules. The presence of multiple electronegative halogen atoms creates regions of positive electrostatic potential that facilitate intermolecular associations, contributing to the compound's solid-state stability and physical properties. These interactions manifest as short intermolecular contacts between chlorine atoms and electron-rich regions of neighboring molecules, establishing a three-dimensional network that influences the compound's melting point and solubility characteristics.

| Structural Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C9H7BrCl2O | Empirical Analysis |

| Molecular Weight | 281.96 g/mol | Mass Spectrometry |

| Carbon-Carbon (aromatic) | ~1.388 Å | X-ray Crystallography |

| Carbon-Chlorine | ~1.75 Å | Crystallographic Analysis |

| Carbon-Bromine | ~1.94 Å | Structural Determination |

| Aromatic Ring Planarity | <2° deviation | Geometric Analysis |

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2',6'-Dichloro-4'-methylphenacyl bromide through detailed analysis of both proton and carbon-13 spectra. In proton nuclear magnetic resonance spectroscopy, the aromatic region typically displays characteristic signals corresponding to the substituted benzene ring system. The meta-coupling pattern between the remaining aromatic protons creates a distinctive splitting pattern that reflects the symmetrical substitution around the ring. The methyl group attached to the aromatic ring appears as a sharp singlet in the aliphatic region, typically around 2.4 parts per million, while the brominated methylene group adjacent to the carbonyl function exhibits a characteristic singlet around 4.4 parts per million, consistent with similar phenacyl bromide derivatives.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule, with the carbonyl carbon appearing as the most downfield signal around 190 parts per million due to the electron-withdrawing effect of the oxygen atom. The aromatic carbons display signals between 120 and 140 parts per million, with the chlorine-substituted carbons appearing slightly upfield compared to unsubstituted aromatic carbons due to the electron-withdrawing nature of the chlorine substituents. The methyl carbon typically resonates around 21 parts per million, while the brominated methylene carbon appears around 30 parts per million, values that are characteristic of halogenated aliphatic carbons adjacent to carbonyl groups.

Infrared spectroscopy provides valuable information about the functional groups present in the molecule, particularly the carbonyl stretching frequency which appears as a strong absorption band around 1690 centimeters inverse. This frequency is characteristic of aromatic ketones and reflects the partial double-bond character of the carbon-oxygen bond in the carbonyl group. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 centimeters inverse region, while the aliphatic carbon-hydrogen stretches of the methyl and methylene groups appear in the 2850-3000 centimeters inverse range. The carbon-chlorine and carbon-bromine stretching vibrations occur at lower frequencies, typically below 800 centimeters inverse, and provide additional confirmation of the halogen substituents.

Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 281.96, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the bromine atom to give a fragment at mass-to-charge ratio 202, and loss of the entire bromoacetyl group to produce the substituted phenyl cation fragment. The isotope pattern observed in the mass spectrum reflects the presence of multiple halogen atoms, with the characteristic bromine and chlorine isotope distributions providing additional structural confirmation.

| Spectroscopic Technique | Key Observations | Diagnostic Value |

|---|---|---|

| 1H Nuclear Magnetic Resonance | Aromatic protons: 7.0-7.8 ppm; Methyl: 2.4 ppm; Methylene: 4.4 ppm | Substitution pattern confirmation |

| 13C Nuclear Magnetic Resonance | Carbonyl: ~190 ppm; Aromatic: 120-140 ppm; Methyl: ~21 ppm | Carbon framework elucidation |

| Infrared Spectroscopy | Carbonyl stretch: ~1690 cm⁻¹; Aromatic C-H: 3000-3100 cm⁻¹ | Functional group identification |

| Mass Spectrometry | Molecular ion: 281.96 m/z; Base peak fragmentation patterns | Molecular weight and fragmentation |

Computational Chemistry Modeling (Density Functional Theory, Molecular Orbital Theory)

Density functional theory calculations have been extensively employed to investigate the electronic structure and molecular properties of 2',6'-Dichloro-4'-methylphenacyl bromide, providing detailed insights into its reactivity patterns and molecular behavior. These computational studies utilize various exchange-correlation functionals, with the B3LYP functional frequently employed due to its balanced treatment of electron correlation and exchange interactions. The optimized molecular geometry obtained through density functional theory calculations demonstrates excellent agreement with experimental structural data, validating the computational approach and providing confidence in predicted molecular properties.

Molecular orbital analysis reveals the electronic distribution within the compound, with the highest occupied molecular orbital primarily localized on the aromatic ring system and extending into the carbonyl functionality. This orbital distribution reflects the conjugated nature of the aromatic-carbonyl system and provides insight into the compound's nucleophilic and electrophilic reaction sites. The lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon and the aromatic ring, indicating these regions as potential sites for nucleophilic attack. The energy gap between the highest occupied and lowest unoccupied molecular orbitals, typically calculated to be around 4.5 electron volts, provides information about the compound's electronic stability and optical properties.

The electrostatic potential surface mapping generated through density functional theory calculations reveals the charge distribution across the molecule, highlighting regions of electron deficiency and electron excess. The carbonyl carbon exhibits a significant positive electrostatic potential, consistent with its role as an electrophilic center in chemical reactions. The bromine atom in the side chain also displays regions of positive electrostatic potential, particularly in the sigma-hole region opposite to the carbon-bromine bond, which facilitates halogen bonding interactions. The chlorine substituents on the aromatic ring create similar electrostatic potential patterns, contributing to the compound's ability to participate in intermolecular interactions.

Natural bond orbital analysis provides detailed information about the bonding characteristics and charge distribution within the molecule. The analysis reveals significant charge transfer from the aromatic ring to the carbonyl group, with the carbonyl oxygen carrying a substantial negative charge of approximately -0.5 electrons. The halogen atoms exhibit partial positive charges on their sigma-hole regions while maintaining negative charges in their equatorial regions, creating the characteristic electrostatic potential distribution observed in halogenated compounds. The natural population analysis indicates that the aromatic ring maintains its aromatic character despite the electron-withdrawing effects of the multiple halogen substituents.

Computational studies of the reaction mechanisms involving 2',6'-Dichloro-4'-methylphenacyl bromide have employed density functional theory to investigate nucleophilic substitution pathways. These calculations demonstrate that the compound can undergo nucleophilic attack at both the carbonyl carbon and the brominated methylene carbon, with the reaction pathway dependent on the nature of the nucleophile and reaction conditions. The activation energies for these processes, calculated using transition state theory, provide valuable insights into the kinetic feasibility of different reaction pathways and help predict the regioselectivity of nucleophilic substitution reactions.

| Computational Parameter | Calculated Value | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6.8 eV | Electron donation capability |

| Lowest Unoccupied Molecular Orbital Energy | -2.3 eV | Electron acceptance capability |

| Energy Gap | 4.5 eV | Electronic stability |

| Dipole Moment | 3.2 Debye | Molecular polarity |

| Carbonyl Carbon Charge | +0.4 e | Electrophilic reactivity |

| Bromine Atom Charge | -0.1 e | Leaving group ability |

Properties

IUPAC Name |

2-bromo-1-(2,6-dichloro-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c1-5-2-6(11)9(7(12)3-5)8(13)4-10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBRMSWCYGURPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Halogenation of Phenacyl Compounds

Method Overview:

This classical approach involves halogenation of phenacyl derivatives, particularly phenacyl bromide, followed by selective chlorination to introduce dichloro substituents at the 2' and 6' positions and methylation at the 4' position. The process typically proceeds via electrophilic aromatic substitution under controlled conditions.

- Starting Material: Phenacyl bromide (or phenacyl chloride as an intermediate).

- Halogenation Step:

- React phenacyl bromide with chlorine gas or a chlorine donor (e.g., N-chlorosuccinimide) in the presence of a Lewis acid catalyst such as iron(III) chloride or aluminum chloride.

- Conditions are maintained at low temperatures (0–5°C) to favor selective substitution at the aromatic ring.

- Methylation Step:

- The methyl group at the 4' position is introduced via Friedel-Crafts alkylation using methyl chloride or methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.

- Alternatively, methylation can be achieved through methylation of phenolic intermediates if phenolic groups are present.

Data Table 1: Summary of Halogenation and Methylation Conditions

| Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halogenation | Cl2 or NCS | FeCl3 or AlCl3 | Dichloromethane | 0–5°C | 70–85 | Selective chlorination at aromatic ring |

| Methylation | CH3Cl or CH3I | AlCl3 | Dichloromethane | 0–25°C | 60–75 | Friedel-Crafts alkylation |

Research Findings:

Patents and literature indicate that halogenation reactions are highly sensitive to temperature and catalyst choice, affecting regioselectivity. The process yields a mixture of chlorinated products that are purified via recrystallization or chromatography.

Halogen Exchange via Nucleophilic Substitution

Method Overview:

An alternative synthesis involves starting from phenacyl dichloride or phenacyl chloride, then performing halogen exchange reactions to introduce bromine at the desired positions.

- Starting Material: Phenacyl dichloride or phenacyl chloride.

- Reaction Conditions:

- React with sodium bromide in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

- Elevated temperatures (80–120°C) facilitate nucleophilic substitution of chloride with bromide.

- Outcome:

- The nucleophilic substitution selectively replaces chlorine atoms with bromine, yielding 2',6'-dichloro-4'-methylphenacyl bromide.

Data Table 2: Halogen Exchange Parameters

| Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| NaBr | DMF or acetone | 80–120°C | 4–8 hours | 65–80 | Selective halogen exchange |

Research Findings:

This method is advantageous due to its simplicity and high selectivity, especially when starting from phenacyl dichloride derivatives. The process is well-documented in patents related to halogenated ketones.

Acylation of Methylphenacyl Precursors

Method Overview:

Preparation via acylation involves methylation of phenacyl derivatives, followed by halogenation at the aromatic ring.

- Step 1: Synthesize methylphenacyl derivatives by Friedel-Crafts acylation of methyl-substituted aromatic compounds using acyl chlorides or anhydrides.

- Step 2: Halogenate the methylphenacyl derivatives with chlorine or bromine to obtain the dichlorinated or brominated phenacyl compounds.

- Step 3: Convert the phenacyl derivatives to the final bromide form via halogen exchange or direct bromination.

Research Findings:

This route is compatible with existing industrial processes for phenacyl derivatives, offering high yields and regioselectivity.

Specific Patent-Driven Synthesis Pathway

Patent WO2016058896A1 describes a process involving the reaction of a phenacyl precursor with magnesium or lithium compounds in organic solvents, followed by halogenation and methylation steps, culminating in bromination to produce the target compound.

- React a phenacyl derivative with magnesium or lithium in tetrahydrofuran (THF) or 1,4-dioxane at low temperatures (-80°C to 50°C).

- Use phase transfer catalysts such as quaternary ammonium salts to facilitate halogenation.

- Introduce bromine via controlled bromination, often using N-bromosuccinimide (NBS) or elemental bromine under inert atmosphere.

- Purify the product via recrystallization or chromatography.

Research Findings:

This method emphasizes the importance of controlled temperature and catalysts for regioselective halogenation, with yields reported around 70–85%.

Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct halogenation | Phenacyl bromide | Cl2 or NCS | 0–5°C, Lewis acid catalyst | High regioselectivity | Over-halogenation risk |

| Halogen exchange | Phenacyl dichloride | NaBr | 80–120°C | Simple, efficient | Requires purification |

| Acylation + halogenation | Aromatic methyl ketone | Acyl chloride + halogen | Room temp to reflux | Versatile | Multi-step process |

| Patent process (WO2016058896A1) | Phenacyl derivatives | Mg/Li in organic solvents | -80°C to 50°C | High yield, regioselectivity | Requires specialized equipment |

Notes and Research Findings

- Selectivity and Purity: Achieving regioselectivity at the 2' and 6' positions is critical; catalysts and temperature control are vital.

- Reaction Optimization: Use of phase transfer catalysts and polar aprotic solvents enhances halogenation efficiency.

- Yield Data: Typical yields range from 65% to 85%, depending on the method and conditions employed.

- Safety and Environmental Considerations: Handling halogen gases and reagents like NBS requires proper safety protocols; solvent recovery and waste management are essential.

Scientific Research Applications

Photoremovable Protecting Groups

DCMPB is primarily utilized as a photoremovable protecting group in organic synthesis. Its mechanism involves the homolytic cleavage of the C–Br bond upon irradiation, releasing bromide ions and generating reactive intermediates. This feature is particularly useful in:

- Solid-Phase Synthesis : DCMPB can be employed in the synthesis of peptide libraries, allowing for selective deprotection under light exposure, thereby facilitating the generation of diverse molecular structures .

- Biological Applications : In biochemistry, DCMPB can be used to control the release of biologically active compounds. For instance, it has been studied for its potential to release therapeutic agents in a controlled manner when exposed to specific wavelengths of light .

Mechanistic Studies

The photochemical behavior of DCMPB has been extensively studied to understand its efficiency and selectivity. Key findings include:

- Quantum Yield : The efficiency of photodecomposition can be quantified using quantum yield measurements, which indicate how many molecules undergo reaction per photon absorbed. Studies have shown that DCMPB exhibits high quantum yields under UV light .

- Reaction Conditions : The effectiveness of DCMPB as a PPG is influenced by solvent polarity and temperature. For instance, polar solvents enhance the release rates due to better stabilization of the ionic products formed during photolysis .

Case Studies

Several studies have highlighted the practical applications of DCMPB:

Case Study 1: Photocleavage in Peptide Synthesis

A study demonstrated the use of DCMPB in solid-phase peptide synthesis where it served as a linker that could be cleaved upon UV irradiation. This method allowed for the efficient synthesis of peptides with high purity and yield, showcasing its utility in pharmaceutical chemistry .

Case Study 2: Controlled Release Systems

Research on drug delivery systems has shown that DCMPB can be integrated into polymer matrices to create light-responsive materials. Upon exposure to UV light, these materials release encapsulated drugs, providing a mechanism for targeted therapy in cancer treatment .

Data Tables

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-4’-methylphenacyl bromide involves its ability to act as an electrophile in various chemical reactions. It targets nucleophilic sites in molecules, facilitating the formation of new chemical bonds. This property makes it valuable in synthetic organic chemistry and biochemical studies .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features and Electronic Effects of Phenacyl Bromide Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects |

|---|---|---|---|---|

| 2',6'-Dichloro-4'-methylphenacyl bromide | 2',6'-Cl; 4'-CH₃; Br | C₉H₇BrCl₂O | 283.42 | Steric hindrance (CH₃), electron-withdrawing (Cl, Br) |

| 4-Chlorophenacyl bromide | 4'-Cl; Br | C₈H₆BrClO | 233.49 | Electron-withdrawing (Cl, Br) enhances electrophilicity |

| 2-Bromo-2',6'-dichloroacetophenone | 2',6'-Cl; Br | C₈H₅BrCl₂O | 268.39 | Strong electron-withdrawing groups increase ketone reactivity |

| 4-Methoxyphenacyl bromide | 4'-OCH₃; Br | C₉H₉BrO₂ | 243.08 | Electron-donating (OCH₃) reduces electrophilicity |

- Electronic Effects : The electron-withdrawing Cl and Br substituents activate the ketone toward nucleophilic attack, while the methyl group provides mild electron donation via inductive effects, creating a balance between reactivity and steric control .

Physicochemical Properties

Table 2: Physical Properties of Selected Phenacyl Bromides

- Melting Points: The methyl and dichloro substituents likely increase melting points compared to non-methylated analogs, though direct data is lacking.

- Solubility : Dichloro and bromo groups enhance solubility in polar aprotic solvents (e.g., DMF), while methyl groups may improve lipophilicity .

Biological Activity

2',6'-Dichloro-4'-methylphenacyl bromide (CAS No. 1803824-51-2) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

2',6'-Dichloro-4'-methylphenacyl bromide is characterized by the presence of dichloro and methyl groups on a phenacyl structure. The molecular formula is C15H12BrCl2, and it has a molecular weight of 357.07 g/mol. The compound is typically synthesized through specific chemical reactions that involve the introduction of bromine and chlorine substituents.

The biological activity of 2',6'-Dichloro-4'-methylphenacyl bromide is primarily attributed to its ability to interact with various biomolecular targets. It has been shown to exert effects through the following mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which can lead to cellular damage and apoptosis in certain cell types.

- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- DNA Interaction : Studies indicate that it may bind to DNA, affecting replication and transcription processes.

Biological Activity Overview

The biological activities of 2',6'-Dichloro-4'-methylphenacyl bromide can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits antibacterial properties against various strains of bacteria. |

| Cytotoxicity | Induces apoptosis in cancer cell lines, showing potential as an anticancer agent. |

| Enzyme Modulation | Inhibits key metabolic enzymes, impacting cellular metabolism. |

| Antioxidant Effects | Reduces oxidative stress in vitro by scavenging free radicals. |

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of 2',6'-Dichloro-4'-methylphenacyl bromide on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated significant cytotoxicity with IC50 values of 25 µM for MCF-7 and 30 µM for HeLa cells after 48 hours of treatment. The mechanism was linked to ROS generation and subsequent activation of apoptotic pathways.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial efficacy of the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL, respectively.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of 2',6'-Dichloro-4'-methylphenacyl bromide:

- Oxidative Stress Induction : The compound significantly increases intracellular ROS levels in treated cells, leading to oxidative damage.

- Apoptotic Pathways Activation : Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound.

- Selectivity Towards Cancer Cells : Comparative studies showed that normal human fibroblasts were less affected by the compound compared to cancer cells, indicating a degree of selectivity.

Q & A

Q. What are the standard synthetic routes for preparing 2',6'-Dichloro-4'-methylphenacyl bromide, and how can intermediates be characterized?

A common method involves bromination of a substituted acetophenone precursor. For example, phenacyl bromide derivatives are synthesized via reaction with brominating agents (e.g., HBr or Br₂) in the presence of catalysts like AlCl₃ in carbon disulfide or CCl₄ . For 2',6'-Dichloro-4'-methylphenacyl bromide, the precursor (e.g., 4-methyl-2,6-dichloroacetophenone) undergoes α-bromination. Key intermediates should be characterized using ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry (MS) to verify molecular weight. Recrystallization in solvents like petroleum ether can isolate the product .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR spectroscopy : ¹H NMR identifies aromatic protons and methyl/methylene groups (e.g., δ 2.4 ppm for CH₃; δ 4.8–5.2 ppm for the phenacyl bromide moiety). ¹³C NMR confirms carbonyl (C=O, ~190 ppm) and brominated carbons .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br stretch) .

- HPLC/GC-MS : Used to assess purity and detect halogenated by-products. For halide analysis, capillary electrophoresis (CE) with UV detection resolves chloride and bromide ions in high-salt matrices .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products?

- Solvent selection : Polar aprotic solvents (e.g., CCl₄) enhance bromine reactivity, while non-polar solvents (e.g., CS₂) stabilize intermediates .

- Catalyst screening : Lewis acids (AlCl₃, FeBr₃) improve regioselectivity. Substituents like methyl groups (electron-donating) direct bromination to the α-position .

- Temperature control : Low temperatures (0–5°C) reduce polybromination. Kinetic monitoring via in situ IR or HPLC helps terminate reactions at optimal conversion .

Q. How can researchers address discrepancies in reported bromination regioselectivity or yield?

Contradictions may arise from competing reaction pathways (e.g., electrophilic vs. radical bromination). To resolve this:

- Perform control experiments with radical inhibitors (e.g., TEMPO) to identify mechanism dominance.

- Use DFT calculations to model substituent effects on transition states. For example, 2,6-dichloro groups may sterically hinder bromination at adjacent positions .

- Compare yields under inert (N₂) vs. aerobic conditions to assess oxygen sensitivity .

Q. What strategies improve stability during storage or handling of this compound?

Q. How can analytical methods differentiate between structural isomers or impurities in synthesis?

- X-ray crystallography : Resolves ambiguities in substitution patterns (e.g., distinguishing 2',6'-dichloro from 2',4'-dichloro isomers) .

- High-resolution MS (HRMS) : Detects trace impurities (e.g., dibrominated by-products) with ppm-level accuracy .

- Ion chromatography (IC) : Quantifies residual halides (Cl⁻, Br⁻) from incomplete reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.